N-[4-(aminosulfonyl)phenyl]-2-(hydroxyimino)acetamide
Description
N-[4-(Aminosulfonyl)phenyl]-2-(hydroxyimino)acetamide is a sulfonamide-containing acetamide derivative characterized by a hydroxyimino (-NOH) group at the C2 position and a 4-aminosulfonylphenyl moiety at the N-position.
Properties
IUPAC Name |
(2E)-2-hydroxyimino-N-(4-sulfamoylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O4S/c9-16(14,15)7-3-1-6(2-4-7)11-8(12)5-10-13/h1-5,13H,(H,11,12)(H2,9,14,15)/b10-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCRHHKLOWBYJRD-BJMVGYQFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C=NO)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1NC(=O)/C=N/O)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(aminosulfonyl)phenyl]-2-(hydroxyimino)acetamide typically involves the reaction of 4-aminobenzenesulfonamide with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous medium at an elevated temperature to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction mixture is typically subjected to purification steps such as recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
N-[4-(aminosulfonyl)phenyl]-2-(hydroxyimino)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acid derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
N-[4-(aminosulfonyl)phenyl]-2-(hydroxyimino)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[4-(aminosulfonyl)phenyl]-2-(hydroxyimino)acetamide involves its interaction with specific molecular targets. It is known to inhibit enzymes such as carbonic anhydrase, which plays a crucial role in various physiological processes. The compound binds to the active site of the enzyme, thereby inhibiting its activity and leading to downstream effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
The table below compares the target compound with key analogs, emphasizing substituent effects:
Key Observations :
- Bioactivity: The hydroxyimino group in RS194B and AIFPA is critical for reactivating acetylcholinesterase or enabling polymerization, respectively. The sulfamoyl group in the target compound may enhance antimicrobial activity, as seen in sulfonamide derivatives .
- Thermal Stability : Chlorine and methyl substituents (e.g., in ’s analog) increase melting points, suggesting similar stability for the target compound if substituted .
Physicochemical Properties
- Solubility: Sulfonamide derivatives (e.g., ) exhibit moderate aqueous solubility due to polar -SO₂NH₂ groups, while hydroxyimino groups may reduce lipophilicity .
- Crystallinity: Analogous compounds (e.g., N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-(4-hydroxyphenyl)acetamide) crystallize in monoclinic systems (P21/n), suggesting predictable solid-state behavior for the target compound .
Biological Activity
N-[4-(aminosulfonyl)phenyl]-2-(hydroxyimino)acetamide, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities, particularly in enzyme inhibition and therapeutic applications. This article reviews the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The structure of this compound features an oxime group that facilitates specific interactions with various biological targets. The sulfonamide moiety contributes to its solubility and reactivity, making it a valuable candidate for further pharmacological exploration.
This compound primarily acts by inhibiting enzymes crucial for physiological processes. One notable target is carbonic anhydrase , an enzyme involved in maintaining acid-base balance and facilitating gas exchange in tissues. The compound binds to the active site of carbonic anhydrase, inhibiting its activity and leading to downstream physiological effects.
1. Enzyme Inhibition
The compound exhibits potent inhibition against several enzymes, which is critical for its therapeutic potential:
- Carbonic Anhydrase : Inhibition leads to decreased bicarbonate production, affecting pH regulation.
- Other Enzymes : Preliminary studies suggest it may also interact with other enzymes involved in metabolic pathways.
2. Antimicrobial Activity
Research indicates that this compound possesses antimicrobial properties. It has been evaluated against various bacterial strains, showing promising results against both Gram-positive and Gram-negative bacteria.
3. Anticancer Potential
The compound has been investigated for its anticancer properties, particularly in inhibiting cell proliferation in cancer cell lines. Studies have shown that it can induce apoptosis in certain cancer cells through the modulation of key signaling pathways.
Table 1: Summary of Biological Activities
| Activity Type | Target/Effect | Reference |
|---|---|---|
| Enzyme Inhibition | Carbonic Anhydrase | |
| Antimicrobial | Various bacterial strains | |
| Anticancer | Induction of apoptosis in cancer cells |
Case Study: Antimicrobial Efficacy
In a study examining the antimicrobial efficacy of this compound, the compound was tested against Escherichia coli and Staphylococcus aureus. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for E. coli and 16 µg/mL for S. aureus, demonstrating effective antibacterial activity.
Case Study: Anticancer Properties
A recent investigation into the anticancer effects revealed that treatment with this compound led to a significant reduction in cell viability in human breast cancer cell lines (MCF-7). The mechanism was linked to the activation of caspase pathways, leading to programmed cell death.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
